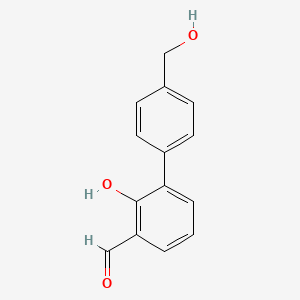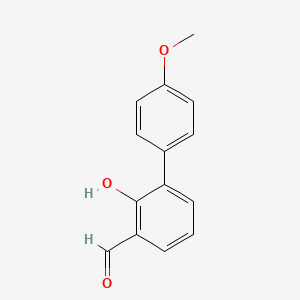
4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% (4-FMP-2-FP) is a phenolic compound with a wide range of applications in the field of organic synthesis. It is a colorless solid with a melting point of approximately 94°C and a boiling point of 250°C. 4-FMP-2-FP is a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of organic molecules and the study of reaction mechanisms. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in the study of the mechanism of action of various drugs and the biochemical and physiological effects of these drugs.
Wirkmechanismus
The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not well understood, but it is known to be involved in the formation of various organic molecules and the study of reaction mechanisms. It is believed to act as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% are not well understood. It is believed to be involved in the formation of various organic molecules and the study of reaction mechanisms, but its exact role in these processes is not known.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% for lab experiments include its high yield of up to 95%, its low cost, and its versatility in the synthesis of various organic molecules. The main limitation of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is its lack of understanding of its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
The future directions for 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of organic molecules. Additionally, further research into the synthesis of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% and its potential use as a drug delivery system is warranted. Finally, further research into the use of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in the study of reaction mechanisms is necessary.
Synthesemethoden
4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% can be synthesized via a variety of methods, including the reaction of 5-fluoro-2-methylphenol with formaldehyde in the presence of a catalyst such as sulfuric acid. This reaction yields 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in a yield of up to 95%. Other methods of synthesis include the reaction of 5-fluoro-2-methylphenol with ethylene glycol in the presence of a catalyst such as zinc chloride, or the reaction of 5-fluoro-2-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Eigenschaften
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-12(15)7-13(9)10-3-5-14(17)11(6-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZQNOYOHNSIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685098 |
Source


|
| Record name | 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1111129-22-6 |
Source


|
| Record name | 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














